molecular formula C18H21N5O2S B11119569 N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B11119569
M. Wt: 371.5 g/mol
InChI Key: BMOXTWVPQZAXHM-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide, also known by its chemical structure C17H18N4O2S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: The synthetic route to obtain this compound involves several steps. One common approach is as follows:

    Formation of the Benzothiadiazole Ring: Start with 2-aminobenzothiazole and react it with chloroacetyl chloride to form the benzothiadiazole ring.

    Introduction of the Piperazine Moiety: The benzothiadiazole intermediate is then coupled with 4-[(5-methylfuran-2-yl)methyl]piperazine under suitable conditions.

    Final Acetylation: The resulting compound undergoes acetylation to yield N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide.

Industrial Production:: While research laboratories typically synthesize this compound in small quantities, industrial production methods may involve large-scale processes for cost-effective manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide can undergo oxidation and reduction reactions.

    Substitution Reactions: It reacts with various electrophiles (e.g., alkyl halides) to form substituted derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while substitution can lead to various substituted compounds.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for designing novel drugs.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Its unique properties may be harnessed in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, modulating pathways, and influencing cellular processes. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide stands out due to its fused benzothiadiazole and piperazine moieties, similar compounds include:

    N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-5-(4-nitrophenyl)-2-furamide: .

    2,1,3-benzothiadiazol-4-yl isocyanate: .

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C18H21N5O2S/c1-13-5-6-14(25-13)11-22-7-9-23(10-8-22)12-17(24)19-15-3-2-4-16-18(15)21-26-20-16/h2-6H,7-12H2,1H3,(H,19,24)

InChI Key

BMOXTWVPQZAXHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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